
Encephabol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A neurotropic agent which reduces permeability of blood-brain barrier to phosphate. It has no vitamin B6 activity.
Wissenschaftliche Forschungsanwendungen
Application in Visual Impairment
Brand (1975) conducted a double-blind trial with Encephabol (pyrithioxine) on visually handicapped children. This study noticed an improvement in abstraction ability, although the overall results were inconclusive compared to existing literature. A follow-up cross-over study was suggested for further insights (Brand, 1975).
Efficacy in Various Cognitive Disorders
Glatzel (1976) reported on a clinical study of this compound in patients with organic psychosyndrome of different origins. The study emphasized the relation of therapeutic effects with the mode of administration, dosage, and treatment duration (Glatzel, 1976).
Treatment in Post-Encephalitis Cases
Ismael, Lumbantobing, and Nasar (2017) evaluated the effect of this compound on patients suffering from post-encephalitis. Their research included clinical, psychological, and electroencephalographical viewpoints, with a focus on potential side effects (Ismael, Lumbantobing, & Nasar, 2017).
Use in Cognitive Disorders in Epilepsy
Zenkov and Zenkova (2011) studied cognitive disorders in epilepsy patients before and after a 6-week treatment with this compound. The treatment showed significant improvements in cognitive functions and EEG parameters without increasing epileptiform activity (Zenkov & Zenkova, 2011).
Impact on Brain Metabolism
Becker and Hoyer (1966) treated patients with this compound, observing improvements in circulatory and metabolic functions of the brain. This study highlighted this compound's potential in normalizing brain metabolism under certain conditions (Becker & Hoyer, 1966).
Effectiveness in Developmental Dysphasia
Zavadenko, Kozlova, and Koltunov (2012) assessed this compound's efficacy in treating developmental dysphasia in children. The treatment led to significant improvements in speech and cognitive functions (Zavadenko, Kozlova, & Koltunov, 2012).
Comparison in Memory Disorder Treatments
Chutko et al. (2013) compared the efficacy of Cortexin and this compound in treating memory disorders in children. While Cortexin showed greater efficacy, this compound still resulted in improvements in a majority of cases (Chutko et al., 2013).
Improvement in Tics and Tourette's Syndrome
Zykova and Begasheva (2003) studied the efficacy of this compound combined with basic therapy in patients with tics and Tourette's syndrome. The treatment significantly improved cognitive functions in these patients (Zykova & Begasheva, 2003).
Eigenschaften
| 60479-98-3 | |
Molekularformel |
C16H24Cl2N2O5S2 |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;dihydrochloride |
InChI |
InChI=1S/C16H20N2O4S2.2ClH.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;;/h3-4,19-22H,5-8H2,1-2H3;2*1H;1H2 |
InChI-Schlüssel |
VFEKMAOUJHONFD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O.Cl.Cl |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O.Cl.Cl |
| 60479-98-3 10049-83-9 |
|
Synonyme |
Bonifen Dipyridoxolyldisulfide Encephabol Enerbol Hydrochloride, Pyritinol Piriditol Piritinol Piritoxina Pyridoxinedisulfide Pyrithioxin Pyrithioxine Pyritinol Pyritinol Hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


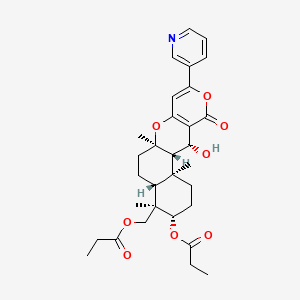
![(2Z,4Z)-N-[(Z)-3-[(4R,6S,7R,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide](/img/structure/B1245638.png)
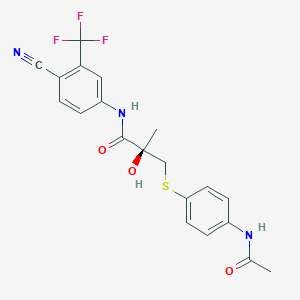
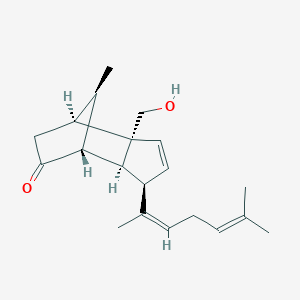
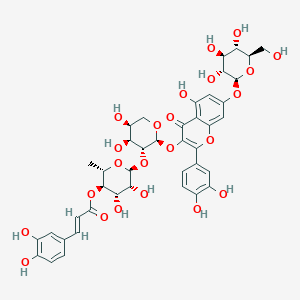
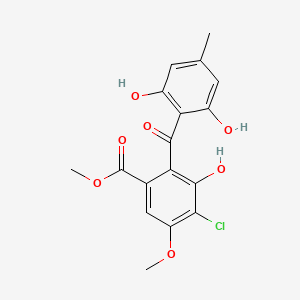
![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)


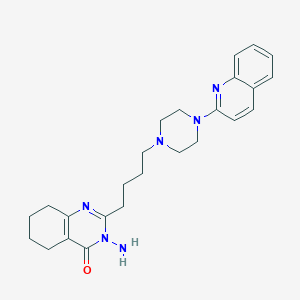
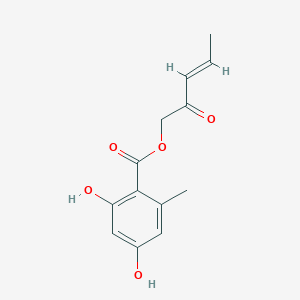

![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)

